molecular formula C13H8N2O2 B14311071 3-Nitrophenanthridine CAS No. 111609-76-8

3-Nitrophenanthridine

Cat. No.: B14311071
CAS No.: 111609-76-8
M. Wt: 224.21 g/mol
InChI Key: IAOVHWPNOBPENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the third position of the phenanthridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenanthridine typically involves the nitration of phenanthridine. One common method is the reaction of phenanthridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenanthridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-Aminophenanthridine.

    Substitution: Various substituted phenanthridine derivatives.

    Oxidation: Nitroso or nitro derivatives of phenanthridine.

Scientific Research Applications

3-Nitrophenanthridine has been extensively studied for its applications in:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-Nitrophenanthridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group plays a crucial role in enhancing the compound’s binding affinity to DNA.

Comparison with Similar Compounds

    Phenanthridine: The parent compound, lacking the nitro group.

    3-Aminophenanthridine: The reduced form of 3-Nitrophenanthridine.

    Ethidium Bromide: A well-known DNA intercalating agent with a similar structure.

Uniqueness: this compound is unique due to the presence of the nitro group, which significantly enhances its reactivity and binding affinity to DNA compared to phenanthridine. This makes it a more potent compound for applications in medicinal chemistry and biological research.

Properties

CAS No.

111609-76-8

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-nitrophenanthridine

InChI

InChI=1S/C13H8N2O2/c16-15(17)10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8H

InChI Key

IAOVHWPNOBPENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.